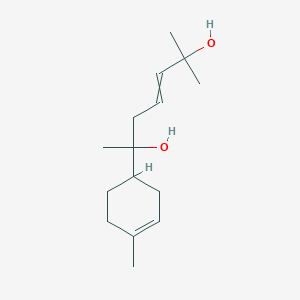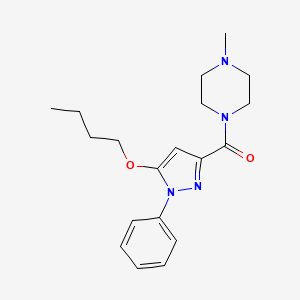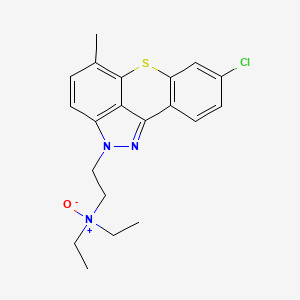
2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide is a complex organic compound with the molecular formula C20H22ClN3OS and a molecular weight of 387.93 . This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide involves multiple steps, including the formation of the benzothiopyranoindazole core and subsequent functionalization. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the N-oxide group to an amine, affecting the compound’s biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs .
Scientific Research Applications
2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2H-(1)Benzothiopyrano(4,3,2-cd)indazole-2-ethanamine, 8-chloro-N,N-diethyl-5-methyl-, N-oxide can be compared with other similar compounds, such as:
- 2-(2-(Diethylamino)ethyl)-5-methyl-2H-(1)benzothiopyrano(4,3,2-cd)indazole
- 2H-1-Benzothiopyran, 3,4-dihydro-
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological activities .
Properties
CAS No. |
54484-92-3 |
|---|---|
Molecular Formula |
C20H22ClN3OS |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C20H22ClN3OS/c1-4-24(25,5-2)11-10-23-16-9-6-13(3)20-18(16)19(22-23)15-8-7-14(21)12-17(15)26-20/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
IHRJJVWYJPRNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)

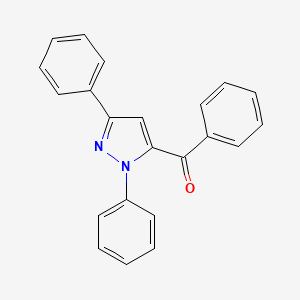
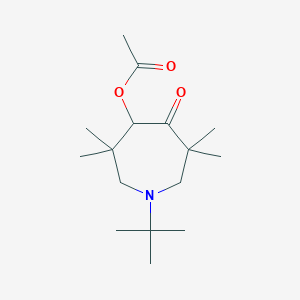
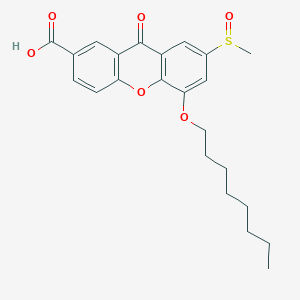
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)

![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

